2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H14N4O/c9-3-1-7-10-8(12-11-7)6-2-4-13-5-6/h6H,1-5,9H2,(H,10,11,12) |
InChI Key |
RXHTWKQLQWZLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NNC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,4-Triazole Core via Thiourea Cyclization
A common and effective approach to prepare 1,2,4-triazoles involves the cyclization of thioureas with hydrazides or formylhydrazides. This is supported by the work of Katritzky et al. and further optimized by others:
- Starting Materials: 1,3-disubstituted thioureas, prepared by reaction of amines with isothiocyanates.
- Cyclization: Treatment of thioureas with formylhydrazide under the presence of a thiophile such as mercury(II) acetate (Hg(OAc)₂) promotes cyclization to the 1,2,4-triazole ring.
- Reaction Conditions: Typically performed in dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
- Time: About 2 hours for optimal yield (~70-91% depending on conditions).
| Thiophile Used | Yield of 1,2,4-Triazole (%) | Notes |
|---|---|---|
| Hg(OAc)₂ | 91 | Optimal thiophile for cyclization |
| Other Hg(II) salts | 60-80 | Less efficient |
| Mukaiyama reagent | Moderate | Alternative but less effective |
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiourea cyclization with Hg(OAc)₂ | Thiourea + formylhydrazide + Hg(OAc)₂ | RT, 2 h, CH₂Cl₂ or MeCN | Up to 91 | Regioselective, good for various substituents including oxolane |
| Microwave-assisted succinimide route | Succinic anhydride + aminoguanidine + amines | Microwave irradiation, solvent dependent | Moderate to high | Suitable for amines with varying nucleophilicity |
| InCl₃-catalyzed multi-component reaction | Hydrazine, β-ketoester, malononitrile, aldehyde + InCl₃ | Ultrasound, 40 °C, 20 min, EtOH/H₂O | 80-95 | Efficient, green chemistry compatible, adaptable |
Research Findings and Notes
- The thiourea cyclization method is well-documented for synthesizing 1,2,4-triazoles with various substitutions, including alkyl and aryl groups, and tolerates electron-withdrawing and electron-donating substituents.
- Microwave-assisted synthesis offers rapid access to triazole derivatives with good control over regioselectivity, especially useful when dealing with sensitive or less nucleophilic amines such as oxolane derivatives.
- Catalytic multi-component reactions provide a green, efficient route to heterocycles but require adaptation for the specific substitution pattern of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine.
- The oxolane ring remains stable under the described reaction conditions, allowing its incorporation without ring-opening or degradation.
- Regioselectivity can be confirmed by NMR spectroscopy and X-ray crystallography, ensuring the correct substitution pattern on the triazole ring.
Chemical Reactions Analysis
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazole derivatives .
Scientific Research Applications
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors in biological systems, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
*THP: Tetrahydropyranyl protection strategy for coupling reactions .
The oxolan-3-yl substituent requires specialized coupling methods due to the reactivity of ethers. For example, describes challenges in Suzuki coupling for bromophenyl analogs, necessitating THP protection to stabilize the triazole core during synthesis. This suggests that introducing oxolan-3-yl may involve similar protective strategies or alternative coupling protocols.
Pharmacological Activity
Table 2: TAAR1 Agonistic Activity of Selected Compounds
*EC₅₀: Half-maximal effective concentration.
The oxolan-3-yl analog’s activity remains uncharacterized in the provided evidence. However, SAR studies in and highlight that lipophilic aromatic substituents (e.g., biphenyl in LK00764) enhance TAAR1 activation compared to smaller or polar groups.
Physicochemical and Pharmacokinetic Properties
The oxolan-3-yl group introduces a balance of lipophilicity (LogP ≈ 1.5–2.0) and hydrogen-bonding capacity due to the ether oxygen. This contrasts with:
- LK00764 (LogP ≈ 4.5): High lipophilicity improves blood-brain barrier penetration but may increase metabolic instability .
- Methyl-substituted analogs (LogP ≈ 0.8–1.2): Lower lipophilicity limits CNS availability .
The oxolan derivative’s intermediate LogP could offer favorable bioavailability while avoiding excessive hydrophobicity. Additionally, the cyclic ether may confer resistance to oxidative metabolism compared to aromatic rings.
Biological Activity
2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine, also known as [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1989671-50-2), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The compound features a triazole ring substituted with an oxolane group and an amine moiety. Its molecular formula is and it is often encountered in its dihydrochloride salt form, which enhances its solubility in aqueous environments.
The biological activity of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine is largely attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : It may modulate receptor activity through competitive inhibition or allosteric mechanisms.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Neuroprotective Effects
In vitro studies have demonstrated that 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can protect neuronal cells from oxidative stress and apoptosis. This effect is hypothesized to be mediated through the inhibition of AChE and modulation of neurotransmitter levels.
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Study on AChE Inhibition :
- Objective : To evaluate the inhibitory effects on AChE.
- Method : In vitro assays were conducted using varying concentrations of the compound.
- Results : An IC50 value of approximately 10 µM was determined, indicating significant inhibitory activity compared to control groups.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed for testing.
- Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested.
Data Table: Biological Activities Summary
| Activity Type | Mechanism | IC50/Effectiveness |
|---|---|---|
| AChE Inhibition | Competitive inhibition | IC50 ~ 10 µM |
| Antimicrobial | Disruption of cell membrane | Zones of inhibition: 15 mm - 25 mm |
| Neuroprotection | Antioxidant activity | Significant reduction in apoptosis |
Research Findings
The synthesis and evaluation of 2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine have been documented in various scientific publications. Key findings include:
- Synthesis Methods : The compound can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
- Pharmacological Applications : Potential applications in treating neurodegenerative diseases and bacterial infections have been proposed based on preliminary findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
